1-[(3-Bromo-4-fluorophenyl)methyl]azocane
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]azocane is an organic compound that features a unique structure combining a bromine and fluorine-substituted phenyl ring with an azocane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azocane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and azocane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-fluorobenzyl chloride is reacted with azocane in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azocane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with similar substitution patterns on the phenyl ring.
4-Bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole: Another compound featuring bromine and fluorine substitutions on a phenyl ring, but with a different heterocyclic moiety.
Uniqueness: 1-[(3-Bromo-4-fluorophenyl)methyl]azocane is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN/c15-13-10-12(6-7-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPRRHITKTAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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